N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate
Description
Introduction to N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide Hydrochloride Dihydrate
Structural Classification and Nomenclature
This compound belongs to the class of acridine-sulfonamide hybrids, characterized by a planar tricyclic acridine core fused with a sulfonamide-functionalized aromatic system. The IUPAC name delineates its structure: a hexane-1-sulfonamide group attached to a phenyl ring, which is further substituted at the para position by an acridin-9-ylamino moiety. The hydrochloride salt form includes two water molecules of crystallization, as indicated by the "dihydrate" designation.
The molecular formula is C25H28ClN3O2S·2H2O , with a computed molecular weight of 506.04 g/mol. Key structural features include:
- Acridine core : A planar, nitrogen-containing heterocycle with three fused benzene rings, enabling π-π stacking interactions.
- Sulfonamide linker : A hexane chain terminating in a sulfonamide group (-SO2NH-), enhancing solubility and hydrogen-bonding capacity.
- Hydrochloride salt : Improves stability and bioavailability via ionic interactions.
The SMILES string CCCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl succinctly encodes the connectivity, emphasizing the acridine’s fused ring system and the sulfonamide’s aliphatic chain.
Historical Context of Acridine-Sulfonamide Hybrid Development
Acridine-sulfonamide hybrids emerged in the late 20th century as researchers sought to merge the DNA-intercalating properties of acridines with the enzyme-inhibiting capabilities of sulfonamides. Early work focused on acridine derivatives like acridine-4-sulfonamide (CID 154037879), which demonstrated moderate antimicrobial activity but limited solubility. The introduction of aliphatic sulfonamide chains, as seen in hexane-1-sulfonamide derivatives, addressed these limitations by improving hydrophilicity without compromising intercalation potential.
A pivotal advancement occurred in 2022 with the development of acridine-based N-acylhydrazones, which highlighted the role of sulfonamide linkers in modulating protein-binding affinity. For example, fluorescence quenching studies revealed that acridine-sulfonamide hybrids exhibit strong interactions with human serum albumin (HSA), with Stern-Volmer constants (KSV) reaching 105 M−1. These findings underscored the dual functionality of acridine-sulfonamide hybrids: intercalation via the acridine core and targeted binding via the sulfonamide moiety.
Pharmacophoric Significance of Acridine and Sulfonamide Moieties
The pharmacological relevance of this compound arises from the synergistic effects of its acridine and sulfonamide components:
Acridine Core
- DNA Intercalation : The planar acridine system inserts between DNA base pairs, disrupting replication and transcription. This mechanism is shared with anticancer agents like amsacrine.
- Fluorescence Properties : Acridine’s conjugated π-system enables fluorescence quenching upon binding to biomolecules, a trait exploited in HSA interaction studies.
Sulfonamide Moiety
- Enzyme Inhibition : Sulfonamides inhibit carbonic anhydrases and dihydropteroate synthase, validated in derivatives like acridine-4-sulfonamide.
- Solubility Modulation : The hexane-1-sulfonamide chain enhances aqueous solubility, addressing a common limitation of purely aromatic acridines.
Synergistic Effects
The hybrid structure leverages acridine’s intercalation and sulfonamide’s enzyme inhibition, as demonstrated by binding studies showing Kq (quenching rate constant) values exceeding 1013 M−1s−1, indicative of static quenching via ground-state complex formation.
Properties
Molecular Formula |
C25H32ClN3O4S |
|---|---|
Molecular Weight |
506.1 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]hexane-1-sulfonamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C25H27N3O2S.ClH.2H2O/c1-2-3-4-9-18-31(29,30)28-20-16-14-19(15-17-20)26-25-21-10-5-7-12-23(21)27-24-13-8-6-11-22(24)25;;;/h5-8,10-17,28H,2-4,9,18H2,1H3,(H,26,27);1H;2*1H2 |
InChI Key |
VXQQTAPXBMXTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.O.O.Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation
The initial step involves nucleophilic substitution of hexane-1-sulfonyl chloride with 4-nitroaniline or 4-aminophenyl derivatives to form the corresponding sulfonamide intermediate.
- Reaction conditions: Typically carried out in pyridine or another suitable base at ambient temperature or slightly elevated temperatures (0–60 °C) to facilitate the substitution reaction.
- Yields: High yields (70–95%) are reported for this step, depending on the purity of reagents and reaction time.
- Purification: The crude sulfonamide is purified by recrystallization from solvents such as methanol or ethyl acetate to achieve high purity (>99%) confirmed by chromatographic methods.
Reduction of Nitro Groups (If Applicable)
If the starting aniline contains a nitro group (e.g., 4-nitroaniline), catalytic hydrogenation using hydrogen gas and palladium on carbon (Pd/C) is employed to reduce the nitro group to an amine.
- Conditions: Hydrogenation under atmospheric pressure or mild pressure at room temperature.
- Outcome: Quantitative conversion to the corresponding amine, which is essential for subsequent coupling.
Coupling with 9-Chloroacridine
The key step is the nucleophilic aromatic substitution of 9-chloroacridine with the sulfonamide intermediate amine.
- Mechanism: The amine nucleophile attacks the electron-deficient 9-chloro position on acridine, displacing chloride.
- Catalysis: Acid catalysis or base catalysis can be used; acid-catalyzed conditions are common.
- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred to enhance solubility and reaction rate.
- Temperature: Ambient to moderate heating (25–60 °C) to optimize reaction kinetics.
- Purification: The product is purified by reprecipitation from methanol in ethyl acetate or by column chromatography to achieve >99% purity.
Formation of Hydrochloride Dihydrate Salt
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization to obtain the dihydrate form.
- Crystallization: Slow evaporation or cooling crystallization from aqueous or mixed solvents yields the dihydrate crystalline form.
- Characterization: X-ray crystallography confirms the triclinic crystal system and dihydrate status, with detailed lattice parameters reported.
Representative Synthetic Scheme Summary
| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hexane-1-sulfonyl chloride + 4-nitroaniline | Pyridine, 0–60 °C, 2–4 hours | 90–95 | Formation of sulfonamide intermediate |
| 2 | Nitro-sulfonamide intermediate | H2, Pd/C, room temp, atmospheric H2 | Quantitative | Reduction to amine |
| 3 | Amino-sulfonamide + 9-chloroacridine | Acid catalysis, DMSO, 25–60 °C | 70–85 | Nucleophilic aromatic substitution |
| 4 | Free base product + HCl | Aqueous solvent, crystallization | — | Formation of hydrochloride dihydrate |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR confirms the presence of characteristic protons in acridine and sulfonamide moieties.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Liquid Chromatography (LC/UV and LC/CAD): Used for purity assessment (>99% purity achieved).
- X-ray Crystallography: Confirms molecular and crystal structure, including the dihydrate form and molecular conformation.
Research Findings and Optimization Notes
- The nucleophilic aromatic substitution step is critical and benefits from optimized solvent and temperature conditions to maximize yield and purity.
- Excess amine (up to 2–3 fold) can be used to drive the reaction to completion, especially when the sulfonyl chloride is the more valuable reagent.
- Use of pyridine or other bases facilitates sulfonamide formation and neutralizes HCl generated.
- Purification by recrystallization is preferred over chromatography for scalability.
- The crystalline hydrochloride dihydrate form exhibits stability and is suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the acridine and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to acridine N-oxides, while reduction can yield various amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 506.06 g/mol. Its structure features an acridine moiety, which is known for its biological activity and ability to intercalate DNA, making it a candidate for therapeutic applications.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Acridine derivatives have been extensively studied for their potential as anticancer agents. The intercalation ability of acridine compounds allows them to bind to DNA, disrupting replication and transcription processes in cancer cells. Studies have shown that N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate exhibits cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
-
Antimicrobial Properties :
- The sulfonamide group in the compound contributes to its antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research has demonstrated that this compound can exhibit broad-spectrum antibacterial effects, making it a candidate for developing new antibiotics .
- Neuroprotective Effects :
Biochemical Applications
- Enzyme Inhibition :
- Fluorescent Probes :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound targets specific molecular pathways, including those involved in DNA replication and repair, making it a potent inhibitor of cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
Key Observations:
Acridine vs. Pyridine/Phenyl Moieties : The acridine core in the target compound distinguishes it from pyridine (Compound 15) or chlorophenyl (Compound 8) analogs. Acridine’s planar structure facilitates DNA intercalation, whereas pyridine and hydroxamic acid groups (e.g., Compound 8) are more commonly associated with enzyme inhibition or metal chelation .
Sulfonamide vs. Hydroxamic Acid : The sulfonamide group in the target compound and Compound 15 enhances hydrogen-bonding capacity and metabolic stability compared to hydroxamic acids (Compound 8), which are prone to hydrolysis but excel in metal ion coordination .
Salt and Hydrate Forms: The hydrochloride dihydrate form of the target compound likely improves solubility and crystallinity over non-ionic analogs (e.g., Compound 15) or anhydrous forms. Similar dihydrate structures (e.g., Compound in ) are often utilized to stabilize hygroscopic molecules.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt improves aqueous solubility relative to free-base analogs (e.g., Compound 15) or calcium salts (as seen in rosuvastatin derivatives ).
- Stability : The dihydrate form may reduce hygroscopicity compared to anhydrous salts, a critical factor in formulation development .
Biological Activity
N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide hydrochloride dihydrate, also referred to as compound 74038-53-2, is a synthetic derivative of acridine known for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 506.06 g/mol
- CAS Number : 74038-53-2
The biological activity of this compound is primarily attributed to its ability to interact with cellular components and modulate various biochemical pathways:
- Anticancer Activity : Acridine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound induces apoptosis through intrinsic and extrinsic signaling pathways, affecting cellular proliferation and survival mechanisms.
- Anti-inflammatory Effects : The compound has demonstrated significant inhibitory activity on pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Anticancer Studies
In a Phase 1 clinical trial involving a related acridine derivative (4'-(9-acridinylamino)methanesulfon-m-anisidide), patients exhibited responses in several cancer types, including lung adenocarcinoma and melanoma. The study reported mild hematopoietic toxicity but indicated that the effects were reversible .
In Vitro Studies
In vitro evaluations have shown that acridine derivatives can inhibit cell growth in various cancer cell lines. For example:
- Cytotoxicity Assays : Compounds similar to N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide were tested against human cancer cell lines, yielding GI50 values indicating effective inhibition at micromolar concentrations .
| Cell Line | GI50 (µM) | Remarks |
|---|---|---|
| HeLa | 58.0 | Moderate cytotoxicity |
| MCF-7 | <10 | High potency against breast cancer |
| RAW 264.7 | <10 | Effective in inhibiting TNF-R production |
Anti-inflammatory Activity
Research has indicated that acridine derivatives can inhibit the secretion of lysosomal enzymes from neutrophils and macrophages, demonstrating their anti-inflammatory potential. Notably:
- IC50 Values : Compounds showed IC50 values ranging from 8.2 to 21 µM for inhibiting mast cell degranulation, which is critical in allergic responses .
Clinical Application
A study evaluated the administration of acridine derivatives in patients with advanced malignancies. The treatment regimen involved intravenous injections over three days with intervals of three weeks. The results indicated manageable side effects and promising efficacy, leading to further Phase 2 studies planned for specific cancer types .
Comparative Analysis
Comparative studies with other anti-cancer agents have shown that acridine derivatives possess unique mechanisms that may complement existing therapies. For instance, the combination of N-(4-(Acridin-9-ylamino)phenyl)hexane-1-sulfonamide with traditional chemotherapeutics resulted in enhanced anti-tumor activity without increasing toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
